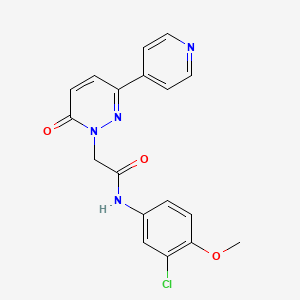
N-(3-chloro-4-methoxyphenyl)-2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Chloro-4-methoxyphenyl)-2-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]acetamide: is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a pyridazinone core, a pyridine ring, and a substituted phenyl group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Chloro-4-methoxyphenyl)-2-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazinone core, followed by the introduction of the pyridine ring and the substituted phenyl group. Key steps may include:
Formation of the Pyridazinone Core: This can be achieved through cyclization reactions involving hydrazine derivatives and diketones under acidic or basic conditions.
Introduction of the Pyridine Ring: This step often involves coupling reactions such as Suzuki or Heck coupling, using palladium catalysts.
Substitution on the Phenyl Ring: The chloro and methoxy groups can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridazinone core, potentially converting it to a dihydropyridazine derivative.
Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products:
Oxidation: Formation of 3-chloro-4-methoxybenzaldehyde or 3-chloro-4-methoxybenzoic acid.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine:
Biological Studies: Used as a probe to study biological pathways involving pyridazinone and pyridine derivatives.
Industry:
Agriculture: Potential use as a precursor for agrochemicals.
Pharmaceuticals: Intermediate in the synthesis of complex pharmaceutical compounds.
作用機序
The mechanism of action of N-(3-Chloro-4-methoxyphenyl)-2-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]acetamide involves its interaction with specific molecular targets. The pyridazinone core is known to interact with various enzymes, potentially inhibiting their activity. The compound may also bind to receptors in the body, modulating their function and leading to therapeutic effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
類似化合物との比較
- N-(3-Chloro-4-methoxyphenyl)-2-[6-oxo-1,6-dihydropyridazin-1-yl]acetamide
- N-(3-Chloro-4-methoxyphenyl)-2-[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]acetamide
Comparison:
- Structural Differences: The position of the pyridine ring and the substitution pattern on the phenyl ring can vary, leading to differences in chemical reactivity and biological activity.
- Uniqueness: The specific combination of the pyridazinone core, pyridine ring, and substituted phenyl group in N-(3-Chloro-4-methoxyphenyl)-2-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]acetamide provides a unique scaffold for drug design and material science applications.
This detailed article provides a comprehensive overview of N-(3-Chloro-4-methoxyphenyl)-2-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]acetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C18H15ClN4O3 |
|---|---|
分子量 |
370.8 g/mol |
IUPAC名 |
N-(3-chloro-4-methoxyphenyl)-2-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)acetamide |
InChI |
InChI=1S/C18H15ClN4O3/c1-26-16-4-2-13(10-14(16)19)21-17(24)11-23-18(25)5-3-15(22-23)12-6-8-20-9-7-12/h2-10H,11H2,1H3,(H,21,24) |
InChIキー |
WHHIQTMGCNTKDS-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=NC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-Bromophenyl)-8-(methylsulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11255393.png)
![4-methyl-6-[(3-methylbut-2-en-1-yl)oxy]-3-phenyl-2H-chromen-2-one](/img/structure/B11255398.png)
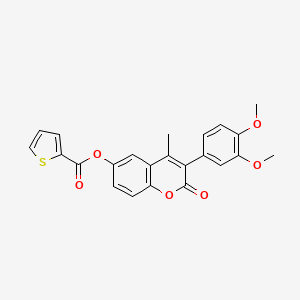
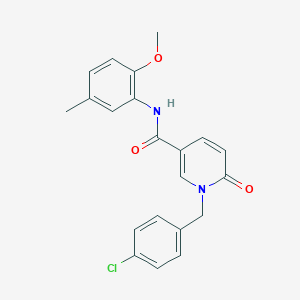
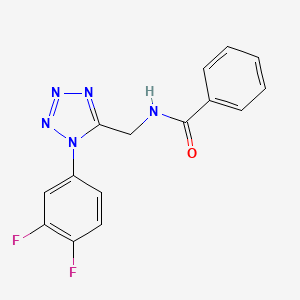
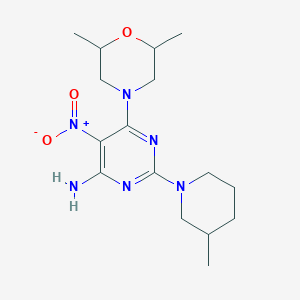
![8-({[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-9-phenyl-1,9-dihydro-6H-purin-6-one](/img/structure/B11255432.png)
![5-fluoro-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11255435.png)
![3,5-Dimethyl-4-[(4-methylpiperidyl)sulfonyl]pyrazolyl 4-bromophenyl ketone](/img/structure/B11255436.png)
![N-(2-fluorophenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11255441.png)
![N-(5-chloro-2-methylphenyl)-7-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11255458.png)
![N-(3-Chloro-4-fluorophenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B11255464.png)
![3-[4-(4-Nitrobenzenesulfonyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine](/img/structure/B11255467.png)
![2-[3-(dimethylamino)propyl]-7-fluoro-1-(pyridin-3-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11255470.png)
